1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloropyridazinyl group: This step may involve nucleophilic substitution reactions using chloropyridazine derivatives.
Attachment of the methoxybenzyl group: This can be done through coupling reactions, such as reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to higher oxidation states.
Reduction: This may involve the reduction of nitro groups to amines or other similar transformations.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or other electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or chloropyridazine derivatives.
Unique Features: Its unique combination of functional groups may confer specific properties, such as enhanced binding affinity or selectivity for certain targets.
List of Similar Compounds
- This compound
- 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxylate
- 1-(6-chloropyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxylamide
Properties
Molecular Formula |
C18H21ClN4O2 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H21ClN4O2/c1-25-15-4-2-13(3-5-15)12-20-18(24)14-8-10-23(11-9-14)17-7-6-16(19)21-22-17/h2-7,14H,8-12H2,1H3,(H,20,24) |
InChI Key |
PANCYZDVJRZYQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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